2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile
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Overview
Description
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile (F3BACN) is a synthetic compound that has been used in a variety of scientific research applications. F3BACN has been found to be a useful reagent for various organic syntheses, as well as a useful tool for studying biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with sodium cyanide in the presence of a catalyst to yield the desired product.
Starting Materials
2-fluoro-5-(trifluoromethyl)benzoic acid, thionyl chloride, sodium cyanide, acetonitrile, catalyst
Reaction
The first step involves the conversion of 2-fluoro-5-(trifluoromethyl)benzoic acid to its corresponding acid chloride using thionyl chloride., The resulting acid chloride is then reacted with sodium cyanide in the presence of a catalyst such as copper(I) cyanide or palladium(II) cyanide., The reaction is carried out in acetonitrile as the solvent., The product, 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile, is obtained by isolation and purification of the reaction mixture.
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in a variety of scientific research applications. It has been employed in organic syntheses, such as the synthesis of 2-fluoro-5-trifluoromethylbenzoylacetonitrile (2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile) from 2-fluoro-5-nitrobenzoylacetonitrile (FNBA) and trifluoroacetic acid (TFA). It has also been used in the synthesis of a variety of other compounds, such as 2-fluoro-5-trifluoromethylbenzaldehyde (F3BAL), 2-fluoro-5-trifluoromethylbenzamide (F3BAM), and 2-fluoro-5-trifluoromethylbenzyl alcohol (F3BH). In addition, 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).
Mechanism Of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition is thought to be due to the trifluoromethyl group of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile, which is believed to interact with the active site of the enzyme and prevent it from performing its normal function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile are not fully understood. However, it has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been found to have antioxidant and antifungal properties. In addition, it has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile in laboratory experiments include its ease of synthesis and its relatively low cost. Additionally, its anti-inflammatory, antioxidant, and antifungal properties make it a useful tool for studying a variety of biochemical and physiological effects. However, there are some limitations to its use. For example, its mechanism of action is not fully understood, and its effects on humans have not been studied extensively.
Future Directions
The future directions for research involving 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile include further investigation into its mechanism of action, as well as its potential applications in the treatment of cancer and other diseases. Additionally, more studies should be conducted to explore its effects on humans, and to determine its safety and efficacy. Other potential future directions include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new applications for this compound.
properties
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZBPFUJAQAGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile |
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